Thielavin A

説明

Synthesis Analysis

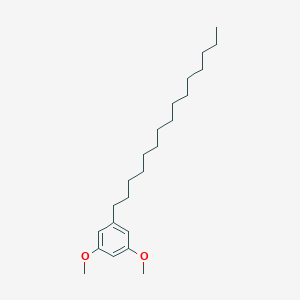

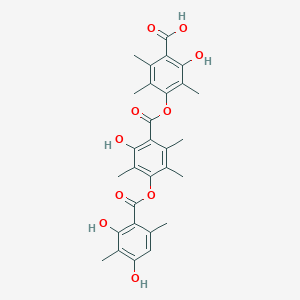

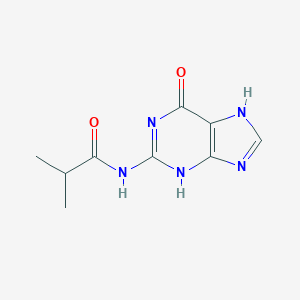

Thielavin A is a fungal depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units . The polyketide synthase (PKS) involved in the biosynthesis of Thielavin A is designated as ThiA . The TE domain of ThiA is responsible for two rounds of depside bond formation as well as the subsequent hydrolytic polyketide chain release .Molecular Structure Analysis

The molecular formula of Thielavin A is C29H30O10 . The formal name is 4- [(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-hydroxy-3,5,6-trimethyl-benzoic acid, 4-carboxy-3-hydroxy-2,5,6-trimethylphenyl ester .Chemical Reactions Analysis

The TE domain of ThiA is solely responsible for two rounds of ester bond formation, along with subsequent chain hydrolysis . The tandem acyl carrier protein domains of ThiA are critical for programmed methylation by the MT domain .Physical And Chemical Properties Analysis

Thielavin A is a solid substance . It is soluble in DMF, DMSO, and ethanol .科学的研究の応用

Antifouling Agent in Marine Environments

Thielavin A has been identified as an effective antifouling agent. It shows activity against cyprids of the barnacle Balanus amphitrite, with EC50 values ranging from 2.95 to 69.19 μM. This suggests that Thielavin A can be used to prevent the growth of barnacles on ships and offshore structures, which is a significant issue in marine industries .

Understanding Fungal Biosynthesis Pathways

Research into the biosynthesis of Thielavin A has shed light on the mechanisms behind the assembly of its heterotrimeric structure. This knowledge can help in understanding the complex biosynthetic pathways of fungal depsides and can be applied in synthetic biology for the production of similar compounds .

Inhibition of Cyclooxygenase (COX)

Thielavin A inhibits the enzyme COX, which is involved in the inflammatory process. It blocks the conversion of arachidonic acid to prostaglandin H2 and further to PGE2, with IC50 values of 10 and 40 µM, respectively. This suggests potential applications in developing anti-inflammatory drugs .

作用機序

Target of Action

Thielavin A, a fungal depside , primarily targets glucose-6-phosphatase (G6Pase) . G6Pase is an enzyme that plays a crucial role in glucose metabolism, particularly in the process of gluconeogenesis and glycogenolysis. By inhibiting G6Pase, Thielavin A can potentially influence these metabolic pathways.

Mode of Action

Thielavin A interacts with its target, G6Pase, by inhibiting its activity

Biochemical Pathways

Thielavin A is synthesized by a polyketide synthase (PKS) named ThiA . ThiA has an unusual domain organization with the C-methyltransferase (MT) domain situated at the C-terminus following the thioesterase (TE) domain . The TE domain is solely responsible for two rounds of ester bond formation, along with subsequent chain hydrolysis . The tandem acyl carrier protein domains of ThiA are critical for programmed methylation by the MT domain .

Result of Action

The molecular and cellular effects of Thielavin A’s action primarily involve the inhibition of G6Pase . This inhibition can potentially influence glucose metabolism, affecting processes like gluconeogenesis and glycogenolysis.

特性

IUPAC Name |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGMNKJGDSNTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222236 | |

| Record name | Thielavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thielavin A | |

CAS RN |

71950-66-8 | |

| Record name | Thielavin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thielavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)

![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)